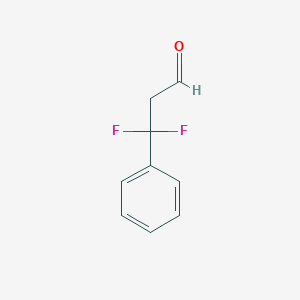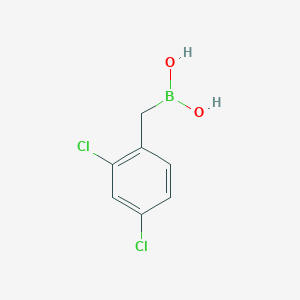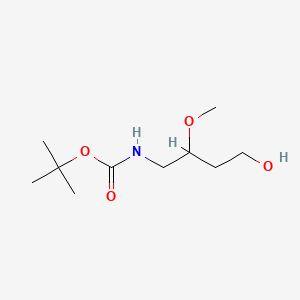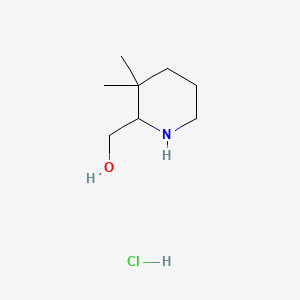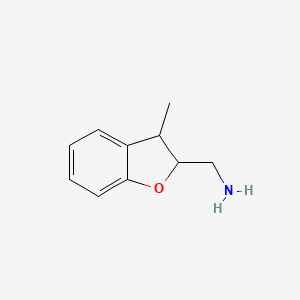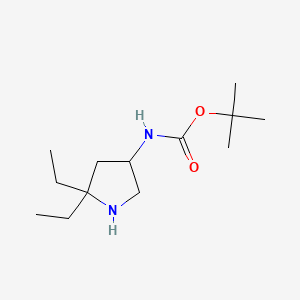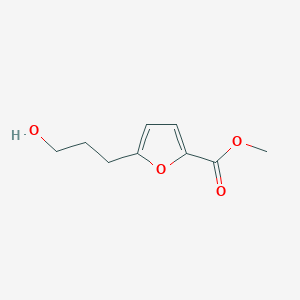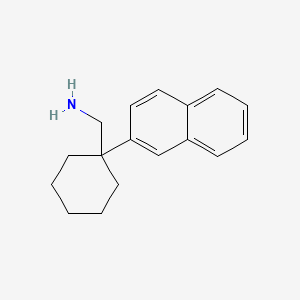
(1-(Naphthalen-2-yl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Naphthalen-2-yl)cyclohexyl)methanamine: is an organic compound with the molecular formula C17H21N It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a naphthalen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-2-yl)cyclohexyl)methanamine typically involves the reaction of naphthalene derivatives with cyclohexylmethanamine. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexylmethanamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Naphthalen-2-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amine to halide.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated naphthyl compounds.
Applications De Recherche Scientifique
Chemistry: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of ligands for receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in material science and polymer chemistry.
Mécanisme D'action
The mechanism of action of (1-(Naphthalen-2-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
(1-(Naphthalen-1-yl)cyclohexyl)methanamine: Similar structure with the naphthyl group at the 1-position.
(1-(Phenyl)cyclohexyl)methanamine: Contains a phenyl group instead of a naphthyl group.
(1-(Biphenyl)cyclohexyl)methanamine: Contains a biphenyl group, adding complexity to the structure.
Uniqueness: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is unique due to the position of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. The presence of the naphthyl group at the 2-position may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
944348-10-1 |
|---|---|
Formule moléculaire |
C17H21N |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
(1-naphthalen-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(10-4-1-5-11-17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13,18H2 |
Clé InChI |
SAARGPSTPXUSIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)


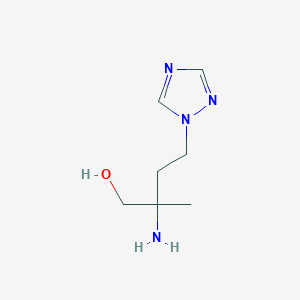
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
